1-Bromo-6-nitrohexane
Description
Contextualization within the Landscape of Bifunctional Organic Molecules
1-Bromo-6-nitrohexane is a prime example of a bifunctional organic molecule, a class of compounds that possess two distinct reactive sites, known as functional groups. fiveable.me The presence of both a bromo group and a nitro group on the same six-carbon aliphatic chain allows for a diverse range of chemical transformations. nih.gov Bifunctional molecules are instrumental in organic synthesis as they facilitate the construction of complex molecular architectures and enable novel reaction pathways. nih.gov They can act as dual coupling partners or as a combination of a coupling partner and an activating species, offering an efficient approach to increasing molecular complexity while minimizing waste. nih.gov The strategic placement of two different functional groups, as seen in this compound, allows for selective reactions at one site while leaving the other intact for subsequent transformations. This orthogonality is a cornerstone of modern synthetic chemistry. oup.com
The bromo and nitro groups in this compound have distinct chemical reactivities. The bromine atom, being a good leaving group, makes the carbon to which it is attached electrophilic and susceptible to nucleophilic substitution reactions. smolecule.comyoutube.com Conversely, the nitro group is strongly electron-withdrawing, which can influence the acidity of adjacent protons and participate in various reduction or transformation reactions to introduce nitrogen-containing functionalities. arkat-usa.org This dual reactivity is the essence of its utility as a bifunctional building block. fiveable.meoup.com
| Property | Value |
| Molecular Formula | C6H12BrNO2 |
| Molecular Weight | 210.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 82655-20-7 |
| Synonyms | 1-nitro-6-bromohexane |
This table displays the key chemical properties of this compound. nih.gov
Significance of Distally Substituted Halo-Nitroalkanes in Retrosynthetic Strategies and Complex Molecule Construction
Distally substituted halo-nitroalkanes, such as this compound, are particularly valuable in retrosynthetic analysis, a technique used to plan the synthesis of complex organic molecules. youtube.comyoutube.com In this strategy, the target molecule is conceptually broken down into simpler, commercially available starting materials. The two functional groups in halo-nitroalkanes provide two "handles" for disconnection, offering multiple synthetic routes. youtube.com
The bromo group can be retrosynthetically traced back to an alcohol or an alkene, common starting materials in organic synthesis. smolecule.comchemicalbook.com For instance, the carbon-bromine bond can be formed from an alcohol using reagents like phosphorus tribromide or from an alkene via hydrobromination. youtube.comyoutube.com The nitro group, on the other hand, can be introduced via nucleophilic substitution using a nitrite (B80452) salt or by the oxidation of a primary amine. More significantly, the nitro group can be transformed into a variety of other functional groups, including amines, oximes, and carbonyls, through well-established chemical reactions. arkat-usa.orgfrontiersin.org This versatility makes halo-nitroalkanes powerful synthons in the construction of complex targets.
The spatial separation of the bromo and nitro groups in this compound is crucial. This distal relationship minimizes intramolecular interactions that could lead to undesired cyclization reactions, allowing for more controlled and predictable intermolecular reactions. arkat-usa.org This characteristic is particularly important when building long-chain or macrocyclic structures.
Overview of Research Trajectories for Halo-Nitroalkanes
Research involving halo-nitroalkanes has evolved significantly, driven by the need for efficient and selective synthetic methodologies. Early research focused on understanding the fundamental reactivity of the individual functional groups. More recent investigations have explored the cooperative effects of the two functionalities and their application in novel synthetic strategies.
A significant area of research is the use of halo-nitroalkanes in "umpolung" or polarity-inverted reactivity. nih.gov While the carbon bearing the halogen is typically electrophilic, under certain conditions, its polarity can be reversed, making it nucleophilic. This concept has been exploited in umpolung amide synthesis (UmAS), where an α-halo nitroalkane reacts with an amine to form an amide bond, a transformation that challenges conventional synthesis paradigms. nih.gov
Furthermore, the development of catalytic systems for the selective transformation of halo-nitroalkanes is an active area of research. This includes the use of transition metal catalysts for cross-coupling reactions at the carbon-halogen bond and the development of new methods for the chemoselective reduction of the nitro group. nih.govmdpi.com The exploration of halo-nitroalkanes as precursors to nitronate intermediates, which can participate in cycloaddition reactions, is another promising research direction for the synthesis of heterocyclic compounds. arkat-usa.org
Recent studies have also focused on the synthesis and application of more complex halo-nitroalkanes, including those with additional functional groups or chiral centers. nih.gov These efforts aim to expand the synthetic toolbox available to organic chemists for the construction of increasingly complex and biologically active molecules. The direct observation and analysis of the halo-amino-nitro alkane functional group, a key intermediate in some of these transformations, has provided valuable mechanistic insights. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-nitrohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZJMMJVZBUDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 6 Nitrohexane and Analogous Halo Nitroalkanes
Strategies for Carbon-Halogen Bond Formation in the Presence of a Nitro Group
Introducing a bromine atom into a molecule that already contains a nitro group presents unique challenges due to the electronic nature of the nitro group and the potential for competing reactions.
Direct electrophilic bromination on the saturated carbon chain of a simple nitroalkane is not a standard or efficient method. The high energy of C-H sigma bonds in alkanes makes them resistant to attack by electrophiles without significant activation. While methods exist for the electrophilic bromination of activated positions, such as aromatic rings bearing nitro groups, their application to a linear alkane chain is limited researchgate.net.
Research into the bromination of nitroalkanes has shown that reactions can occur, for instance, with reagents like alkyl hypobromites acs.org. However, these reactions often lack the high regioselectivity required to specifically target the 6-position of 1-nitrohexane. The primary challenge remains the selective activation of a specific C-H bond at one end of the alkyl chain, distant from the deactivating influence of the nitro group.
A more viable approach involves starting with a precursor that already has functional groups at both ends of the hexane (B92381) chain, which can then be selectively manipulated. For instance, one could envision a strategy starting with 1,6-hexanediol. This diol could be converted to a compound with two different leaving groups, such as 1-mesyl-6-hydroxyhexane. The remaining hydroxyl group could then be converted to a nitro group, followed by a nucleophilic substitution of the mesylate with a bromide source.
Alternatively, starting with a dihaloalkane like 1,6-dibromohexane, a selective mono-substitution with a nitrite (B80452) salt could be attempted. The success of this approach hinges on carefully controlling reaction conditions (e.g., stoichiometry, temperature, and reaction time) to favor the formation of 1-bromo-6-nitrohexane over the disubstituted 1,6-dinitrohexane. The synthesis of 6-bromo-1-hexene from 1,6-dibromohexane demonstrates that selective reaction at one terminus of a symmetrical dihaloalkane is feasible by controlling stoichiometry chemicalbook.com.
Strategies for Carbon-Nitro Bond Formation in the Presence of a Bromo Group
The more common and well-documented synthetic routes to this compound involve forming the carbon-nitro bond on a precursor that already contains the bromine atom, such as 1-bromohexane or 1,6-dibromohexane.
Phase-transfer catalysis (PTC) is an effective technique for reacting water-soluble nucleophiles, like sodium nitrite, with organic-soluble substrates, such as bromoalkanes ijirset.comcrdeepjournal.org. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium hydrogen sulfate (TBAHS), facilitates the transport of the nitrite anion from the aqueous phase into the organic phase where the reaction occurs researchpublish.comoperachem.comacsgcipr.org.
This method has been successfully applied to the synthesis of various nitroalkanes from their corresponding bromoalkanes. For the conversion of 1-bromohexane to 1-nitrohexane, the reaction proceeds with moderate yield, with the primary byproduct being the isomeric hexyl nitrite. A study using TBAHS as the catalyst in a chloroform/water system provided specific insights into the reaction's efficiency mdma.ch.
| Substrate | Product | Yield (%) | Unreacted Substrate Recovered (%) | Reaction Time (hrs) |
|---|---|---|---|---|
| 1-Bromopropane | 1-Nitropropane | 62 | 23 | 6 |
| 1-Bromobutane | 1-Nitrobutane | 57 | 26 | 6 |
| 1-Bromohexane | 1-Nitrohexane | 45 | 39 | 6 |
Beyond phase-transfer catalysis, the classic method for converting alkyl halides to nitroalkanes is the Victor-Meyer reaction. This reaction highlights the importance of the choice of nitrite salt, as the nitrite ion is an ambident nucleophile, meaning it can attack from either the nitrogen or an oxygen atom organicmystery.com.
When an alkyl bromide is reacted with silver nitrite (AgNO₂), the primary product is the corresponding nitroalkane. The bond between silver and nitrogen in AgNO₂ is significantly covalent, which makes the lone pair on the nitrogen atom the more available site for nucleophilic attack organicmystery.comquora.comquora.com. This leads to the formation of a C-N bond. This reaction can be performed effectively in an aqueous medium organic-chemistry.orgresearchgate.net.
In contrast, when using an ionic nitrite salt such as potassium nitrite (KNO₂) or sodium nitrite (NaNO₂), the nitrite ion (ONO⁻) is free in solution. The nucleophilic attack predominantly occurs from the more electronegative and charge-bearing oxygen atom, resulting in the formation of an alkyl nitrite as the major product organicmystery.comorganicmystery.combrainly.com.
| Nitrite Reagent | Nature of Reagent | Primary Site of Nucleophilic Attack | Major Product |
|---|---|---|---|
| Silver Nitrite (AgNO₂) | Predominantly Covalent | Nitrogen (N) | Nitroalkane (R-NO₂) |
| Potassium Nitrite (KNO₂) | Ionic | Oxygen (O) | Alkyl Nitrite (R-ONO) |
More recent developments in nitration chemistry include a variety of alternative nitrating agents and methods, such as those employing N-nitrosuccinimide under photoredox conditions or other specialized reagents, though these are more commonly applied to different classes of substrates like alkenes orgchemres.orgunibe.chresearchgate.net.
Convergent and Divergent Synthetic Routes for Difunctionalized Hexane Systems
For a relatively simple, linear molecule like this compound, a convergent approach is less common. A divergent strategy is more applicable. One could start with a common, readily available precursor like 1,6-dibromohexane and use it as a branch point to synthesize various difunctionalized hexanes.
For example, a divergent synthesis from 1,6-dibromohexane could proceed as follows:
Path A (Target Synthesis): Reaction with one equivalent of sodium nitrite under PTC conditions could yield the desired this compound.
Path B: Reaction with an excess of sodium nitrite would lead to 1,6-dinitrohexane.
Path C: Reaction with a different nucleophile, such as sodium azide (B81097), would yield 1-azido-6-bromohexane, another useful bifunctional intermediate.
This approach allows for the efficient production of multiple related compounds from a single starting material, showcasing the flexibility of divergent synthetic planning.
Sequential Functionalization Approaches
Sequential functionalization is a cornerstone of organic synthesis, allowing for the controlled, stepwise introduction or modification of functional groups. For a target like this compound, several logical pathways can be envisioned, typically starting from symmetrical C6 precursors like 1,6-dibromohexane or 1,6-hexanediol.
Nucleophilic Substitution on Dihaloalkanes
One of the most direct conceptual routes to this compound is the partial nucleophilic substitution of a dihaloalkane, such as 1,6-dibromohexane. This method involves replacing one of the bromide leaving groups with a nitro group via reaction with a nitrite salt. The treatment of alkyl halides with a metal nitrite is a classic and widely used method for preparing nitroalkanes. wiley-vch.de
The reaction is typically performed using sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). wiley-vch.destackexchange.com The choice of reagent can influence the product distribution, as the nitrite ion is an ambident nucleophile, capable of attacking via the nitrogen or oxygen atom. Using silver nitrite often favors the formation of the C-N bond, yielding the desired nitroalkane, whereas sodium or potassium nitrite can sometimes produce significant amounts of the isomeric alkyl nitrite (R-ONO) as a byproduct. stackexchange.comorganicmystery.comstackexchange.com Solvents like dimethylformamide (DMF) are often employed to facilitate the reaction. stackexchange.comechemi.com
| Starting Material | Reagent | Solvent | Key Transformation | Typical Yields (Analogous Reactions) |
|---|---|---|---|---|
| 1,6-Dibromohexane | Sodium Nitrite (NaNO₂) | DMF | -Br → -NO₂ | ~60% for primary bromides stackexchange.comechemi.com |
| 1,6-Dibromohexane | Silver Nitrite (AgNO₂) | Ethanol/Water | -Br → -NO₂ | Up to 80% for primary halides stackexchange.comorganic-chemistry.org |
Functional Group Interconversion from Halo-alcohols
An alternative sequential approach begins with a precursor that already possesses one of the desired functionalities, such as 6-bromo-1-hexanol. This strategy then focuses on converting the hydroxyl group into a nitro group. Direct conversion is not feasible; therefore, a two-step sequence is employed.
First, the alcohol is converted into a better leaving group. This is commonly achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate. wiley-vch.de In the second step, this leaving group is displaced by a nitrite ion. Reagents like tetrabutylammonium nitrite (TBAN) in toluene have proven effective for this transformation. wiley-vch.de This pathway offers excellent control as the two ends of the molecule are differentiated from the start.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 6-Bromo-1-hexanol | Tosyl Chloride, Pyridine | 6-Bromohexyl tosylate | Convert -OH to a good leaving group |
| 2 | 6-Bromohexyl tosylate | Tetrabutylammonium nitrite (TBAN) | This compound | Nucleophilic substitution to install -NO₂ |
Regioselective and Chemoselective Considerations in Synthetic Design
When synthesizing a heterobifunctional compound from a symmetrical precursor, selectivity becomes the primary challenge. Both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts) must be controlled.
Mono-substitution vs. Di-substitution
In the synthesis starting from 1,6-dibromohexane, the two bromine atoms are chemically equivalent. Therefore, the reaction with a nitrite salt can lead to a statistical mixture of unreacted starting material, the desired mono-substituted product (this compound), and the di-substituted byproduct (1,6-dinitrohexane). researchgate.net
To favor mono-substitution, reaction conditions can be carefully controlled:
Stoichiometry : Using one equivalent or a slight excess of the nitrite salt relative to the dihalide can limit the extent of the second substitution.
Reaction Time : Monitoring the reaction and stopping it after a desired amount of the mono-substituted product has formed can prevent the accumulation of the dinitro compound.
Chemoselectivity Based on Leaving Group Ability
A more refined strategy to ensure mono-substitution involves creating a starting material with two different leaving groups that have distinct reactivities. For instance, one could synthesize 1-bromo-6-iodohexane. The iodide ion is a more reactive leaving group than the bromide ion in nucleophilic substitution reactions. wiley-vch.de
When this molecule is treated with a nitrite salt, the nucleophile will preferentially displace the iodide, leaving the bromide untouched. This provides a highly chemoselective route to this compound. This approach front-loads the synthetic challenge into the preparation of the mixed dihalide but simplifies the crucial nitration step.
Regioselectivity in Alkene Functionalization
Another advanced strategy involves functionalizing an alkene at a specific position. Starting with 6-bromo-1-hexene, the goal would be to add a nitro group to the terminal carbon (C1) of the double bond. This requires a regioselective addition reaction. Modern synthetic methods, such as radical halo-nitration, allow for the addition of a nitro group and a halogen across a double bond, which could be a potential, albeit more complex, route. organic-chemistry.org
| Challenge | Starting Material | Issue | Synthetic Strategy for Selectivity |
|---|---|---|---|
| Regioselectivity | 1,6-Dibromohexane | Reaction can occur at either end, leading to di-substitution. | Control stoichiometry and reaction time to favor mono-substitution. |
| Chemoselectivity | 1-Bromo-6-iodohexane | Requires selective reaction at one of two different halide positions. | Exploit the higher reactivity of iodide as a leaving group compared to bromide. |
Reactivity and Transformational Chemistry of 1 Bromo 6 Nitrohexane
Reactions Involving the Terminal Bromo Functionality
The carbon-bromine bond in 1-bromo-6-nitrohexane is the primary site for reactions involving the bromo functionality. As a primary alkyl halide, it is susceptible to nucleophilic substitution and elimination reactions. Furthermore, the bromo group allows for the formation of organometallic reagents.
Nucleophilic Substitution Reactions (SN1, SN2 pathways) with Varied Nucleophiles
The terminal bromine atom in this compound can be readily displaced by a variety of nucleophiles. Due to its nature as a primary alkyl halide, these reactions predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration at the reaction center. This concerted mechanism is favored for primary substrates because of the minimal steric hindrance around the electrophilic carbon.
The SN1 (unimolecular nucleophilic substitution) pathway, which involves the formation of a carbocation intermediate, is generally not favored for primary alkyl halides like this compound due to the instability of the resulting primary carbocation.
A range of nucleophiles can be employed to displace the bromide, leading to the formation of various substituted hexanes. The choice of nucleophile dictates the resulting functional group at the 1-position.
| Nucleophile | Reagent Example | Product |
| Azide (B81097) | Sodium azide (NaN3) | 1-Azido-6-nitrohexane |
| Cyanide | Sodium cyanide (NaCN) | 7-Nitroheptanenitrile |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 6-Nitrohexan-1-ol |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | 1-Methoxy-6-nitrohexane |
| Thiolate | Sodium thiomethoxide (NaSCH3) | 1-(Methylthio)-6-nitrohexane |
These reactions are typically carried out in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the nucleophilic salt without significantly solvating the nucleophile, thus enhancing its reactivity.
Organometallic Reagent Formation (e.g., Grignard Reagents, Organozinc Compounds) and their Subsequent Transformations
The formation of organometallic reagents from this compound presents a significant challenge due to the reactivity of the nitro group.
Grignard Reagents: The direct formation of a Grignard reagent from this compound by reaction with magnesium metal is generally not feasible. Grignard reagents are potent nucleophiles and strong bases that readily react with nitro groups. The interaction between a Grignard reagent and a nitro group can lead to a complex mixture of products, often involving addition to the nitrogen-oxygen bonds.
Organozinc Compounds: In contrast to Grignard reagents, organozinc compounds exhibit greater tolerance towards certain functional groups, including the nitro group. The preparation of an organozinc reagent from this compound can be achieved through an oxidative addition of zinc metal into the carbon-bromine bond. This reaction is often facilitated by the use of activated zinc, such as Rieke zinc. The resulting organozinc compound, (6-nitrohexyl)zinc bromide, is a valuable intermediate.
Once formed, this organozinc reagent can participate in a variety of subsequent transformations, most notably in cross-coupling reactions. For example, in the presence of a palladium or nickel catalyst, it can be coupled with aryl, vinyl, or acyl halides to form new carbon-carbon bonds. This allows for the introduction of the 6-nitrohexyl moiety onto various molecular scaffolds.
| Organometallic Reagent | Feasibility with this compound | Subsequent Transformations |
| Grignard Reagent | Not feasible due to incompatibility with the nitro group | - |
| Organozinc Compound | Feasible with activated zinc | Negishi cross-coupling reactions with various electrophiles |
Elimination Reactions to Form Alkenes
This compound can undergo an elimination reaction to form an alkene upon treatment with a strong, sterically hindered base. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom from the carbon adjacent to the carbon bearing the bromine (the β-carbon) and the bromine atom itself. For a primary alkyl halide like this compound, the E2 (bimolecular elimination) mechanism is the predominant pathway.
The E2 reaction is a concerted process where the base removes a proton, and the bromide ion departs simultaneously, leading to the formation of a double bond. To favor elimination over the competing SN2 reaction, a strong, bulky base such as potassium tert-butoxide (t-BuOK) is typically employed. The steric bulk of the base hinders its ability to act as a nucleophile and attack the sterically accessible primary carbon, thereby promoting the abstraction of a proton from the less hindered β-carbon.
The primary product of the E2 elimination of this compound is 6-nitrohex-1-ene.
| Base | Product | Reaction Type |
| Potassium tert-butoxide (t-BuOK) | 6-Nitrohex-1-ene | E2 Elimination |
Reactions Involving the Terminal Nitro Functionality
The nitro group of this compound is a versatile functional group that can undergo a variety of reductive transformations to yield a range of nitrogen-containing compounds.
Reductive Transformations of the Nitro Group to Amines and Other Nitrogen-Containing Functional Groups
The reduction of the nitro group can lead to the formation of amines, hydroxylamines, or oximes, depending on the reducing agent and the reaction conditions employed.
Catalytic hydrogenation is a common and efficient method for the reduction of nitroalkanes to primary amines. This process typically involves the use of a metal catalyst and a source of hydrogen.
Raney Nickel: Raney nickel is a widely used catalyst for the hydrogenation of aliphatic nitro compounds to the corresponding amines. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. A potential side reaction with this compound is the hydrogenolysis of the carbon-bromine bond, which would lead to the formation of 1-aminohexane and other byproducts. However, Raney nickel is often considered more chemoselective than palladium catalysts in preserving halide substituents.
Palladium on Carbon (Pd/C): Palladium on carbon is another highly effective catalyst for the reduction of nitro groups. However, it is also very efficient at catalyzing the hydrogenolysis of carbon-halogen bonds. Therefore, the reduction of this compound using Pd/C and hydrogen is likely to yield 1-aminohexane as the major product, with the bromine atom being replaced by hydrogen.
By carefully selecting the catalyst and reaction conditions, it is possible to achieve partial reduction of the nitro group to other nitrogen-containing functionalities. For instance, the use of specific catalysts or modified reaction conditions can lead to the formation of N-(6-bromohexyl)hydroxylamine or 6-bromohexanal (B1279084) oxime.
| Catalyst | Reducing Agent | Major Product | Potential Byproducts |
| Raney Nickel | Hydrogen (H2) | 6-Bromohexan-1-amine | 1-Aminohexane |
| Palladium on Carbon (Pd/C) | Hydrogen (H2) | 1-Aminohexane | 6-Bromohexan-1-amine |
| Zinc (Zn) / Ammonium (B1175870) Chloride (NH4Cl) | - | N-(6-Bromohexyl)hydroxylamine | 6-Bromohexan-1-amine |
| Tin(II) Chloride (SnCl2) | - | 6-Bromohexanal oxime | 6-Bromohexan-1-amine |
Carbon-Carbon Bond Forming Reactions Involving the Alpha-Carbon of the Nitro Group
The carbon atom alpha to the nitro group in this compound is activated by the electron-withdrawing nature of the nitro group, making its protons acidic. This allows for the formation of a nitronate anion, a key intermediate for various carbon-carbon bond-forming reactions.
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base. wikipedia.org The reaction proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org
This compound can serve as the nitroalkane component in the Henry reaction. The reaction would involve the deprotonation of the carbon alpha to the nitro group, followed by the addition to an aldehyde or ketone. This would result in the formation of a β-nitro alcohol containing the 6-bromohexyl moiety. The presence of the bromo substituent is generally well-tolerated under the basic conditions of the Henry reaction, provided that strong, non-nucleophilic bases are used to minimize the risk of elimination or substitution reactions involving the bromide. organic-chemistry.org
The resulting β-nitro alcohol can be a versatile intermediate for further transformations. For example, it can be dehydrated to form a nitroalkene, or the nitro group can be reduced to an amine, providing access to β-amino alcohols. wikipedia.org
| Carbonyl Reactant | Base | Product of Henry Reaction with this compound |
| Formaldehyde | Triethylamine | 1-Bromo-7-nitroheptan-2-ol |
| Benzaldehyde | DBU | 1-Bromo-7-nitro-6-phenylheptan-2-ol |
| Acetone | Potassium Carbonate | 1-Bromo-7-methyl-7-nitrooctan-2-ol |
The nitronate anion derived from this compound can also be utilized in C-alkylation reactions. However, a significant challenge in the alkylation of nitronate anions is the competition between C-alkylation and O-alkylation, with the latter often being the major pathway. nih.gov The outcome of the reaction is highly dependent on the nature of the counterion, the solvent, and the electrophile.
To favor C-alkylation, modern catalytic methods have been developed. For instance, a nickel-photoredox dual catalytic system has been reported for the efficient C-alkylation of nitroalkanes with alkyl halides. orgsyn.org This method involves the generation of an alkyl radical from the alkyl halide, which then adds to the nitronate anion. This approach has shown excellent functional group tolerance and could be a promising strategy for the C-alkylation of the nitronate of this compound. The use of such a method would allow for the introduction of a second alkyl chain at the alpha-position of the nitro group, further functionalizing the molecule.
At present, there are no specific examples in the scientific literature of the reductive coupling of this compound with boronic acids.
Nef Reactions for Carbonyl Compound Formation
The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone, respectively). wikipedia.org The classical Nef reaction involves the formation of a nitronate salt, which is then hydrolyzed under acidic conditions to yield the carbonyl compound and nitrous oxide. wikipedia.org
For this compound, a primary nitroalkane, the Nef reaction would lead to the formation of 6-bromohexanal. The reaction conditions, particularly the use of strong acid, must be carefully considered to avoid potential side reactions involving the bromo-substituent, such as hydrolysis or elimination.
Modern variations of the Nef reaction have been developed that proceed under milder and more selective conditions. alfa-chemistry.com These include oxidative methods using reagents like potassium permanganate (B83412) or ozone, and reductive methods. For a substrate like this compound, an oxidative Nef reaction could be a viable option, as many oxidizing agents are compatible with alkyl halides. For example, the use of a permanganate-based oxidation could potentially convert the nitronate of this compound to 6-bromohexanal while leaving the bromo- group intact.
The successful application of the Nef reaction to this compound would provide a valuable synthetic route to 6-bromohexanal, a bifunctional molecule with both an aldehyde and an alkyl bromide, which can be used in a variety of subsequent synthetic transformations.
| Nef Reaction Type | Reagents | Product from this compound |
| Classical (Acidic) | 1. Base (e.g., NaOH)2. Strong Acid (e.g., H₂SO₄) | 6-Bromohexanal |
| Oxidative | 1. Base2. Oxidizing Agent (e.g., KMnO₄) | 6-Bromohexanal |
Radical Reactions and Cyclizations Involving the Nitro Group
While direct radical cyclization of this compound initiated at the C-Br bond to involve the nitro group is not extensively documented, the principles of radical chemistry in analogous systems provide a framework for its potential transformations. The generation of a hexyl radical bearing a terminal nitro group could theoretically lead to cyclization. However, studies on similar ω-alkenyl α-halogenonitroalkanes have shown that the cyclization of the intermediate α-nitroalkyl radical onto an alkene does not always occur, suggesting that the specific reaction conditions are critical.
In related systems, the generation of α-nitroalkyl radicals through the oxidation of nitronate anions has been demonstrated. These radicals can participate in intermolecular additions to electron-rich olefins. For instance, the oxidation of nitronate anions with cerium(IV) ammonium nitrate (B79036) generates α-nitroalkyl radicals that react with silyl (B83357) enol ethers to form β-nitroketones. This highlights a potential pathway for the functionalization of the carbon alpha to the nitro group in this compound, should the corresponding nitronate be formed and oxidized in the presence of a suitable radical acceptor.
Recent advances have also focused on nitro-involved radical reactions, showcasing the versatility of the nitro group in radical chemistry. These reactions often lead to the formation of valuable nitrogen-containing compounds.
Electrophilic Activation of Nitroalkanes in Cyclocondensation Reactions
The nitro group in this compound can be electrophilically activated, transforming its character from a nucleophilic precursor (as a nitronate) to an electrophilic species. This "umpolung" reactivity is particularly useful in cyclocondensation reactions for the synthesis of heterocyclic compounds.
Activation of primary nitroalkanes, such as the nitrohexane moiety in the target molecule, with strong acids like polyphosphoric acid (PPA) can generate electrophilic nitronates. These intermediates are capable of reacting with various nucleophiles. For example, the reaction of electrophilically activated nitroalkanes with acylhydrazides has been shown to produce non-symmetric 1,3,4-oxadiazoles. This suggests a potential synthetic route where this compound, upon activation, could react with suitable binucleophiles to form heterocyclic systems, with the bromo-functionality available for subsequent transformations.
Research has demonstrated that these activated nitroalkanes can participate in intramolecular reactions. For instance, nitroalkanes tethered to electron-rich aromatic rings can undergo intramolecular cyclizations. This principle could be extended to derivatives of this compound where the bromo-end is attached to a nucleophilic moiety, paving the way for intramolecular cyclocondensation reactions.
| Reactant 1 | Reactant 2 | Activating Agent | Product Type |
| Nitroalkane | Acylhydrazide | Polyphosphoric Acid | 1,3,4-Oxadiazole |
| Nitroalkane | Electron-rich Arene | Polyphosphoric Acid | Oxime/Carboxamide |
Interplay Between Bromine and Nitro Groups: Chemoselectivity and Orthogonal Reactivity
The presence of two distinct functional groups in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The bromine atom is susceptible to nucleophilic substitution and can be a precursor for organometallic reagents, while the nitro group can be reduced to an amine, participate in Henry reactions (as a nitronate), or be transformed into a carbonyl group via the Nef reaction.
Selective Functionalization Studies of Bifunctional Substrates
The selective functionalization of one group in the presence of the other is a key synthetic challenge. For instance, the reduction of the nitro group to an amine without affecting the carbon-bromine bond would yield 6-bromohexan-1-amine, a valuable bifunctional building block. Conversely, nucleophilic substitution at the bromine atom while leaving the nitro group intact allows for the introduction of various functionalities at one end of the hexane (B92381) chain.
The choice of reagents and reaction conditions is paramount in achieving such selectivity. For example, catalytic hydrogenation could potentially reduce the nitro group, while carefully chosen nucleophiles would preferentially react at the C-Br bond. The concept of orthogonal protection, where one functional group is masked while the other reacts, is a powerful strategy in this context. Although not directly applied to this compound in the available literature, this principle would involve protecting either the nitro group (e.g., as a silyl nitronate) or the bromo-functionality (e.g., through temporary conversion to a less reactive derivative) to allow for selective transformation of the other.
Cascade and Tandem Reactions Enabling Molecular Complexity
The dual functionality of this compound makes it an ideal candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.
A hypothetical cascade reaction could be initiated by the formation of the nitronate anion of this compound. This nucleophilic species could then participate in an intermolecular reaction, for example, a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate, still bearing the bromo-functionality, could then undergo an intramolecular cyclization via nucleophilic attack of an in-situ generated enolate onto the carbon bearing the bromine, leading to the formation of a cyclic structure.
Another potential tandem sequence could involve an initial nucleophilic substitution on the bromine atom by a dinucleophile. The newly introduced functionality could then react with the nitro group (or a derivative thereof) in an intramolecular fashion. For example, reaction with an amino-thiol could be followed by a reductive cyclization involving the nitro group to form a nitrogen- and sulfur-containing heterocycle. The development of such cascade reactions is a cornerstone of modern synthetic chemistry, aiming for efficiency and atom economy.
| Initiating Reaction | Subsequent Reaction(s) | Potential Product |
| Nitronate formation and Michael addition | Intramolecular nucleophilic substitution | Functionalized carbocycle |
| Nucleophilic substitution with a binucleophile | Reductive cyclization involving the nitro group | Heterocycle |
Applications of 1 Bromo 6 Nitrohexane As a Precursor in Complex Molecule Synthesis
Utilization in the Construction of Aliphatic Chains with Defined Functionality for Advanced Materials
The primary utility of 1-bromo-6-nitrohexane in materials science lies in its ability to introduce a six-carbon aliphatic spacer with distinct functionalities at each terminus. The bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions, while the nitro group can undergo various transformations, most notably reduction to an amine. This orthogonal reactivity is crucial for the stepwise construction of molecules for advanced materials.
For instance, the bromo-end can be used to anchor the hexane (B92381) chain to a substrate or another molecule via an SN2 reaction. Subsequently, the nitro group at the other end can be chemically modified. This allows for the precise engineering of molecular architectures where the hexyl chain acts as a flexible spacer. This is valuable in fields like liquid crystals or for creating self-assembled monolayers where specific chain lengths and terminal groups are required to control intermolecular interactions and material properties.
| Functional Group | Common Reaction Type | Resulting Functionality | Application Area |
|---|---|---|---|
| Bromo (-Br) | Nucleophilic Substitution (e.g., with R-O⁻, R-S⁻, CN⁻) | Ether, Thioether, Nitrile | Anchoring to surfaces, Polymer chain extension |
| Bromo (-Br) | Grignard Reagent Formation (with Mg) | Organometallic (R-MgBr) | Carbon-carbon bond formation |
| Nitro (-NO₂) | Reduction (e.g., with H₂/Pd, Sn/HCl) | Amine (-NH₂) | Formation of amides, imines, polyamides |
| Nitro (-NO₂) | Nef Reaction | Carbonyl (Aldehyde) | Synthesis of aldehydes and ketones |
Role in the Synthesis of Macrocyclic and Heterocyclic Systems
The dual functionality of this compound makes it a suitable precursor for the synthesis of large ring structures (macrocycles) and rings containing non-carbon atoms (heterocycles). By transforming one of the functional groups to make it reactive toward the other, intramolecular cyclization can be induced, although this is less common for a flexible six-carbon chain.
More frequently, it is used in intermolecular reactions with another bifunctional reagent to form a larger ring. A common strategy involves reducing the nitro group to an amine, yielding 6-bromohexylamine. This intermediate can then react with a molecule containing two nucleophilic or electrophilic sites. For example, high-dilution reaction of 6-bromohexylamine with a dithiocarbamate could lead to the formation of a large heterocyclic structure containing nitrogen and sulfur atoms, which are of interest in coordination chemistry and materials science.
Application as a Core Scaffold for the Development of Functional Molecules
The six-carbon chain of this compound serves as a fundamental scaffold or backbone upon which more complex molecular architectures can be built. Its linear nature and the defined separation between the two reactive ends make it a predictable component in molecular design.
In the field of polymer chemistry, this compound can be a valuable monomer after suitable modification. For example, reduction of the nitro group to an amine and conversion of the bromo group to a carboxylic acid would produce an amino acid suitable for the synthesis of Nylon-type polyamides. The resulting polymer would have repeating units linked by a six-carbon aliphatic chain, influencing its thermal and mechanical properties.
For functionalized surfaces, the bromo group can be used to covalently attach the molecule to a surface, such as silicon oxide or gold (after conversion to a thiol). This creates a surface decorated with nitro groups, which can then be reduced to amines and further functionalized, for example, by attaching biomolecules or fluorescent dyes for sensor applications.
Alkyl chains are common structural motifs in agrochemicals, as they can influence the lipophilicity of a molecule, which affects its absorption and transport within a plant or insect. Bifunctional molecules like 1-bromo-6-fluorohexane are utilized in the synthesis of agrochemicals to introduce these alkyl chains with reactive handles. chemimpex.com Similarly, this compound can serve as an intermediate to introduce a functionalized hexyl group into a potential pesticide or herbicide. The nitro group itself is a functional group present in some active agrochemical compounds, or it can be readily converted to an amine, which is a key building block for many classes of herbicides and fungicides.
A significant modern application for bifunctional molecules is in the design of linkers for Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govresearchgate.net These molecules consist of a ligand for the target protein (the "warhead") and a ligand for the E3 ligase, connected by a chemical linker. symeres.com
The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov Alkyl chains are commonly used as linkers due to their flexibility and synthetic accessibility.
By analogy to 1-bromo-6-chlorohexane, which is used as a PROTAC linker, this compound is an ideal candidate for this application. glpbio.commedchemexpress.comtargetmol.com The synthetic strategy would involve two key steps:
The bromo-end can be used to alkylate a nucleophilic site on either the E3 ligase ligand or the target protein ligand.
The nitro group can be reduced to a primary amine (-NH₂). This amine can then be coupled to a carboxylic acid on the other ligand via standard amide bond formation, creating a stable and flexible six-atom chain linking the two active components of the PROTAC.
| PROTAC Component | Function | Role of this compound-derived Linker |
|---|---|---|
| Warhead | Binds to the target Protein of Interest (POI). | Covalently attached via nucleophilic attack from the warhead onto the bromo-end of the linker. |
| Linker | Connects the warhead and the E3 ligase ligand, controlling the distance and orientation. nih.gov | Provides a flexible six-carbon aliphatic chain. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). researchgate.net | Attached via an amide bond formed between a carboxylic acid on the ligand and the amine (derived from the nitro group) on the linker. |
This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points to optimize protein degradation activity.
Advanced Theoretical and Computational Studies on 1 Bromo 6 Nitrohexane and Model Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of 1-Bromo-6-nitrohexane. While comprehensive studies specifically targeting this molecule are not extensively available in public literature, a detailed understanding can be constructed by analyzing its constituent functional groups—a bromoalkane and a nitroalkane moiety—and their interplay as revealed by computational studies on analogous model systems.
The electronic profile of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro (-NO₂) group and the moderate electronegativity of the bromine atom. Density Functional Theory (DFT) calculations on simple nitroalkanes consistently show a significant polarization of the C-N bond, leading to a partial positive charge on the nitrogen atom and negative charges on the oxygen atoms. This inductive effect propagates along the hexyl chain, influencing the electron density at the carbon atom bonded to the bromine.
The bromine atom, being more electronegative than carbon, also induces a dipole moment in the C-Br bond, rendering the terminal carbon electrophilic. The combination of these two electron-withdrawing groups at opposite ends of the flexible hexane (B92381) chain results in a molecule with distinct reactive sites. The carbon atom attached to the bromine is susceptible to nucleophilic attack, a common reaction pathway for haloalkanes. Concurrently, the acidic nature of the protons on the carbon alpha to the nitro group is enhanced, facilitating deprotonation and the formation of a nitronate anion under basic conditions.
Table 1: Calculated Electronic Properties of Model Systems (Note: The following data is illustrative and based on typical values obtained from DFT calculations on model bromoalkanes and nitroalkanes. Specific values for this compound would require dedicated computational studies.)
| Property | 1-Bromobutane (Model for bromo- end) | 1-Nitrobutane (Model for nitro- end) | Predicted Trend for this compound |
| Dipole Moment (Debye) | ~2.0 | ~3.5 | Significant, influenced by chain conformation |
| HOMO Energy (eV) | ~ -10.5 | ~ -11.0 | Likely in the range of -10.5 to -11.0 eV |
| LUMO Energy (eV) | ~ 0.5 | ~ -0.8 | Expected to be low due to the nitro group |
| HOMO-LUMO Gap (eV) | ~ 11.0 | ~ 10.2 | Relatively large, indicating kinetic stability |
| Mulliken Charge on C-X | C-Br: ~ +0.15 | C-NO₂: ~ +0.25 | Electrophilic centers at both ends |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. Such simulations, typically employing classical force fields, can model the dynamic behavior of the molecule in various environments, providing insights into its preferred shapes and how it interacts with other molecules.
The six-carbon chain of this compound allows for considerable conformational freedom. Rotations around the C-C single bonds can lead to a multitude of conformers, ranging from extended, linear shapes to more compact, folded structures. The relative populations of these conformers are determined by a delicate balance of steric and electrostatic interactions. In the gas phase or non-polar solvents, van der Waals interactions will largely govern the conformational preferences, with the extended anti-conformation often being the most stable to minimize steric hindrance.
In polar solvents, the situation becomes more complex. The polar C-Br and highly polar C-NO₂ bonds will engage in dipole-dipole interactions with the solvent molecules. This can stabilize more compact or folded conformations where the two ends of the molecule are in closer proximity, potentially leading to intramolecular interactions. MD simulations can quantify the radial distribution functions between the terminal bromine and nitro groups, providing a measure of the likelihood of these folded states.
Intermolecular interactions are also crucial in determining the bulk properties of this compound. In a condensed phase, MD simulations can reveal the nature of the packing and the dominant intermolecular forces. It is expected that the primary interactions will be dipole-dipole forces involving the nitro and bromo groups. The nitro group, with its large dipole moment, can form strong interactions with neighboring molecules. Hydrogen bonding is not a primary interaction for this molecule, but in the presence of protic solvents or other hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Table 2: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound (Note: This table outlines a typical setup for an MD simulation and does not represent actual experimental data.)
| Parameter | Value / Description |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| System Size | 512 molecules of this compound |
| Solvent | Explicit (e.g., water, methanol) or implicit (continuum model) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (isothermal-isobaric) |
| Properties to Analyze | Radial distribution functions, conformational populations, diffusion coefficient, density |
Prediction of Reaction Pathways and Transition States in Complex Organic Transformations
Computational chemistry provides powerful methodologies for predicting the most likely reaction pathways and characterizing the transition states of complex organic transformations involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy paths from reactants to products, providing crucial mechanistic insights.
For this compound, several reaction pathways can be envisaged. A prominent one is the nucleophilic substitution at the carbon atom bearing the bromine atom. This can proceed via either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism, depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Quantum chemical calculations can be employed to locate the transition state for the Sₙ2 pathway, which would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond. The activation energy for this process can then be calculated, providing a quantitative measure of the reaction rate. For the Sₙ1 pathway, the stability of the primary carbocation that would be formed upon C-Br bond cleavage can be assessed.
Another important set of reactions involves the nitro group. Under basic conditions, the protons on the carbon alpha to the nitro group are acidic and can be removed to form a nitronate anion. This anion is a potent nucleophile and can participate in a variety of reactions, including intramolecular cyclization if a suitable electrophilic site is available within the molecule. For this compound, an intramolecular Sₙ2 reaction between the nitronate and the brominated carbon could potentially lead to the formation of a cyclic nitroalkane. Computational modeling can be used to determine the feasibility of such a cyclization by calculating the activation barrier for the ring-closing transition state.
Furthermore, the nitro group itself can undergo reduction to an amine, opening up a wide range of further chemical transformations. Theoretical studies can model the mechanism of this reduction, for example, by catalytic hydrogenation, and predict the intermediates and transition states involved.
Table 3: Hypothetical Calculated Activation Energies for Plausible Reactions of this compound (Note: These values are illustrative and intended to demonstrate the type of data that can be obtained from computational studies. Actual values would depend on the specific reaction conditions and computational methods used.)
| Reaction | Nucleophile / Reagent | Predicted Mechanism | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Substitution | OH⁻ | Sₙ2 | 20-25 |
| Nucleophilic Substitution | H₂O | Sₙ1 (likely slow) | > 30 |
| Intramolecular Cyclization | Base (e.g., NaH) | Intramolecular Sₙ2 | 15-20 |
| Nitro Group Reduction | H₂ / Pd-C | Catalytic Hydrogenation | Complex multi-step process |
Q & A
Q. How can researchers assess the environmental impact of this compound in toxicity studies?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna mortality tests) and biodegradation studies under OECD guidelines. Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential and compare with experimental LC50 values .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing kinetic data from reactions of this compound?
Q. How should researchers document and archive spectral data to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
Q. What criteria distinguish primary vs. secondary sources when reviewing literature on brominated nitroalkanes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
